2-[(2-bromophenyl)methyl]pyrrolidine
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Overview
Description
“2-(2-Bromobenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has also been developed .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine rings can undergo various chemical reactions. For instance, the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .
Safety and Hazards
The safety data sheet for a similar compound, “1-(2-Bromobenzyl)pyrrolidine”, suggests that it may cause severe skin burns and eye damage, and may be toxic if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Future Directions
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been incorporated in bioactive molecules with target selectivity . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have a wide range of biological activities . They are present in many natural products and pharmacologically important agents .
Mode of Action
Compounds derived from it exhibit potent inhibitory effects on target proteins . This suggests that it may act as an inhibitor for certain proteins, affecting their function.
Biochemical Pathways
Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that the compound plays a crucial role in the preparation of n-(phenylsulfonyl)benzamides, which are utilized as bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
2-[(2-bromophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It is a key component in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Cellular Effects
The compounds derived from this compound exhibit potent inhibitory effects on target proteins . The distal phenyl group of the molecule binds to the active site of cyclophilin A, and this binding prevents ATP from binding, leading to inhibition of cell division .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins. For instance, it plays a crucial role in enhancing the inhibitory properties of ABAD inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Temporal Effects in Laboratory Settings
This suggests a potential efficacy against resistant mutations over time .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that pyrrolidine derivatives have been studied for their effects on cyclophilins, which are involved in the regulation of cell division .
Metabolic Pathways
It is known that the compound’s bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity .
Transport and Distribution
Its unique chemical reactivity and stability suggest potential interactions with various transporters or binding proteins .
Subcellular Localization
Its unique chemical structure and reactivity suggest potential effects on its activity or function within specific cellular compartments or organelles .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJWMRIFFFWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316139-87-4 |
Source
|
Record name | 2-[(2-bromophenyl)methyl]pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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